molecular formula C21H20FN3O2S B2518602 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 899944-57-1

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2518602
CAS No.: 899944-57-1
M. Wt: 397.47
InChI Key: GEINQJDCCGJFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-Fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide (CAS: 899759-19-4) is a pyrazinone derivative characterized by a 3-fluoro-4-methylphenyl substituent at the 4-position of the dihydropyrazine ring and a phenethyl acetamide side chain linked via a thioether bond. Its molecular formula is C₂₀H₁₈FN₃O₃S, with a molecular weight of 399.4386 g/mol .

Properties

IUPAC Name

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-15-7-8-17(13-18(15)22)25-12-11-24-20(21(25)27)28-14-19(26)23-10-9-16-5-3-2-4-6-16/h2-8,11-13H,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEINQJDCCGJFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a novel organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a dihydropyrazinone moiety, which is known for its versatility in medicinal chemistry. The presence of a fluorinated aromatic ring enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC20H18FN3O2S
Molecular Weight373.43 g/mol
IUPAC NameThis compound
CAS Number941935-39-3

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The thioether linkage may facilitate binding to target proteins, leading to modulation of their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The dihydropyrazinone moiety is often associated with anticancer properties due to its ability to interfere with cellular signaling pathways.

2. Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

3. Antimicrobial Properties
Compounds featuring similar thioether functionalities have been reported to possess antimicrobial properties. This suggests potential applications in treating infections.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the structure-activity relationship (SAR):

  • In vitro Studies : A study conducted on related dihydropyrazinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating the potential of this class of compounds in cancer therapy .
  • Enzyme Assays : Enzyme inhibition assays revealed that modifications in the aromatic substituents significantly affect the inhibitory potency against cytochrome P450 isoforms .
  • Antimicrobial Testing : Compounds structurally similar to this compound showed promising results against Gram-positive bacteria, suggesting a need for further exploration .

Comparison with Similar Compounds

Below is a comparative analysis with closely related pyrazinone derivatives:

Structural Variations and Molecular Properties

Compound Name Substituents on Pyrazinone Ring Acetamide Side Chain Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3-Fluoro-4-methylphenyl N-phenethyl C₂₀H₁₈FN₃O₃S 399.4386 899759-19-4
2-((4-(2-Methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide 2-Methoxyphenyl N-phenyl C₁₉H₁₇N₃O₃S 367.4 899945-03-0
2-((4-(3-Chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide 3-Chloro-4-methoxyphenyl N-phenethyl C₂₁H₂₀ClN₃O₃S 429.9 899987-79-2
N-(5-Chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide 3,4-Difluorophenyl N-(5-chloro-2-methoxyphenyl) C₁₉H₁₄ClF₂N₃O₃S 437.8 899759-80-9
Key Observations:

Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects, contrasting with the 2-methoxyphenyl (electron-donating) and 3-chloro-4-methoxyphenyl (strongly electron-withdrawing) groups in analogues .

Molecular Weight Trends :

  • Chlorine and methoxy substituents increase molecular weight (e.g., 429.9 g/mol for the 3-chloro-4-methoxyphenyl derivative) due to higher atomic mass contributions .
  • Fluorine substituents contribute less to molecular weight but may improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.